3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl piperazine groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent under acidic or basic conditions.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Introduction of Pyrimidinyl Piperazine Group: The pyrimidinyl piperazine group can be introduced through a coupling reaction between a pyrimidine derivative and piperazine, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or pyrimidinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyridazinone Derivatives: Known for their wide range of pharmacological activities.
Uniqueness
3-(Pyridin-2-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of pyridazine, pyridine, and pyrimidine rings makes it a versatile scaffold for drug design and development.
Properties
IUPAC Name |
3-pyridin-2-yl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-2-7-19-14(3-1)15-4-5-17(22-21-15)24-11-9-23(10-12-24)16-6-8-18-13-20-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPJMOIXTNSEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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